4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinazoline ring substituted with a nitro group and an aminoethylbenzoic acid moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid typically involves multiple steps. One common method starts with the preparation of the quinazoline core. This can be achieved by the amidation and cyclization of 2-aminobenzoic acid derivatives. The nitro group is introduced via nitration reactions, and the aminoethylbenzoic acid moiety is attached through a series of substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminoethylbenzoic acid moiety can undergo substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nitrating agents like nitric acid for nitration reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups to the benzoic acid moiety .
Wissenschaftliche Forschungsanwendungen
4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The quinazoline ring can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Aminoethyl)benzoic acid: Similar structure but lacks the quinazoline ring and nitro group.
6-Nitroquinazoline: Contains the quinazoline ring and nitro group but lacks the aminoethylbenzoic acid moiety.
Uniqueness
4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid is unique due to the combination of the quinazoline ring, nitro group, and aminoethylbenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
647376-17-8 |
---|---|
Molekularformel |
C17H14N4O4 |
Molekulargewicht |
338.32 g/mol |
IUPAC-Name |
4-[2-[(6-nitroquinazolin-4-yl)amino]ethyl]benzoic acid |
InChI |
InChI=1S/C17H14N4O4/c22-17(23)12-3-1-11(2-4-12)7-8-18-16-14-9-13(21(24)25)5-6-15(14)19-10-20-16/h1-6,9-10H,7-8H2,(H,22,23)(H,18,19,20) |
InChI-Schlüssel |
WHUXTXXKBYMDBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCNC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.